molecular formula C6H5NO4S B1293554 Methyl 5-nitrothiophene-2-carboxylate CAS No. 5832-01-9

Methyl 5-nitrothiophene-2-carboxylate

Cat. No.: B1293554
CAS No.: 5832-01-9
M. Wt: 187.18 g/mol
InChI Key: ROZWUNOYMSUTKS-UHFFFAOYSA-N
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Description

Methyl 5-nitrothiophene-2-carboxylate is an organic compound with the molecular formula C6H5NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-nitrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl thiophene-2-carboxylate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the thiophene ring .

Another method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol. This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further nitrated to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 5-aminothiophene-2-carboxylate.

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Methyl 5-nitrothiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrothiophene-3-carboxylate
  • 5-Nitrothiophene-2-carboxaldehyde
  • Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
  • 5-Nitrothiophene-2-carboxylic acid

Uniqueness

Methyl 5-nitrothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 5-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZWUNOYMSUTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207048
Record name Methyl 5-nitro-2-thenoate
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Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5832-01-9
Record name 2-Thiophenecarboxylic acid, 5-nitro-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=5832-01-9
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Record name Methyl 5-nitro-2-thenoate
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Record name Methyl 5-nitro-2-thenoate
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Record name Methyl 5-nitro-2-thenoate
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Record name Methyl 5-nitro-2-thenoate
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Synthesis routes and methods

Procedure details

To a 500 mL round bottomed flask with a stirring bar, was added 5-nitrothiophene-2-carboxylic acid (4.62 g, 26.68 mmol) and MeOH (100 mL). This solution was cooled in an ice bath and dry HCl gas was bubbled through the solution till saturated. The reaction was equipped with a condensor and a drying tube and refluxed overnight. The solvent was then removed in vacuo to a yellow solid, which was then dissolved in EtOAc. This solution was washed with NaHCO3 (sat, aq) (3×), and brine (2×), dried (MgSO4), and filtered. Removal of the solvents in vacuo and drying of the product in vacuo yielded methyl 5-nitrothiophene-2-carboxylate as a tan solid.
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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